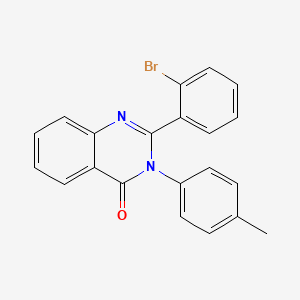

2-(2-bromophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions and modifications to introduce specific substituents that influence the compound's properties and activities. For instance, studies have demonstrated the synthesis of novel quinazolinone derivatives by cyclization of NO-1886 derivatives, showing variations in hypolipidemic activity based on structural changes (Kurogi et al., 1996). Another method includes the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, highlighting the versatility of synthetic approaches (Badr et al., 1980).

Molecular Structure Analysis

The molecular structure of 2-(2-bromophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone plays a crucial role in its chemical behavior and interactions. Studies focusing on the synthesis and crystal structure analysis of quinazolinone compounds provide insight into the molecular arrangement and how specific substitutions impact the overall structure and properties of the compound (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, contributing to their diverse biological activities. For example, the conversion of quinazolinones to their thiones or the synthesis of ethers, esters, and sulfonates from specific quinazolinone derivatives highlights their chemical versatility (Badr et al., 1980). Additionally, the lithiation of quinazolinones and subsequent reactions with electrophiles demonstrate their utility in synthetic chemistry (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The synthesis and characterization of quinazolinone derivatives, including their solid-state fluorescence and polymorph-dependent properties, provide valuable information about their physical characteristics (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of 2-(2-bromophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone, including its reactivity, stability, and interaction with other molecules, are crucial for its application in various fields. The exploration of its antimicrobial and antiinflammatory activities, as well as its interactions with metal ions, exemplifies the significance of understanding its chemical behavior (Murti et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted on the synthesis and X-ray crystallographic analysis of quinazolinone derivatives, focusing on their potential as non-peptide cholecystokinin B receptor ligands. The structural analysis provided insights into the conformational preferences of these compounds, which are critical for their receptor affinity and biological activity (Yu et al., 1992).

Hypolipidemic Activities

Studies on novel quinazolinones have shown hypolipidemic activities, where certain derivatives were effective in lowering triglyceride and total cholesterol levels in rats. This research highlights the potential of quinazolinone derivatives in the treatment of lipid disorders (Kurogi et al., 1996).

Corrosion Inhibition

Quinazolinone derivatives have been investigated for their efficiency as corrosion inhibitors for mild steel in acidic media. The studies found that these compounds exhibit high inhibition efficiencies, making them valuable for protecting metals against corrosion (Errahmany et al., 2020).

Antimicrobial and Biofilm Inhibition

The synthesis and biofilm inhibition capabilities of certain quinazolinone derivatives have been explored, with some compounds showing efficient inhibition of biofilm formation by both Gram-positive and Gram-negative bacteria. This suggests a potential application in combating bacterial infections resistant to conventional antibiotics (Rasapalli et al., 2020).

Antifungal Activities

Research into the synthesis of 6, 8-disubstituted 2-guanidino-4(3H)-quinazolinones aimed at exploring their potential as antifungal agents. The study highlights the influence of various substituents on the biological activity of these compounds, underscoring their potential in developing new antifungal therapies (Chaurasia et al., 1980).

Propriétés

IUPAC Name |

2-(2-bromophenyl)-3-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHWFEJMVPJZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)